molecular formula C10H10BrFOS B14059921 1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one

1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14059921
M. Wt: 277.16 g/mol
InChI Key: YOLYTIWSPWENDC-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFOS. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(2-fluoro-5-(methylthio)phenyl)propan-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of 1-(2-fluoro-5-(methylthio)phenyl)propan-2-one derivatives with various substituents replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 1-(2-fluoro-5-(methylthio)phenyl)propan-2-ol.

Scientific Research Applications

1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The bromine atom and the fluorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The carbonyl group in the propan-2-one moiety can form hydrogen bonds, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

    1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of propan-2-one.

    1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-Bromo-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one is unique due to the combination of bromine, fluorine, and methylthio groups attached to a phenyl ring with a propan-2-one moiety. This unique combination of functional groups imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10BrFOS

Molecular Weight

277.16 g/mol

IUPAC Name

1-bromo-1-(2-fluoro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrFOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,1-2H3

InChI Key

YOLYTIWSPWENDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)F)Br

Origin of Product

United States

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